molecular formula C13H18O B107774 Benzene, [(cyclohexyloxy)methyl]- CAS No. 16224-09-2

Benzene, [(cyclohexyloxy)methyl]-

Cat. No.: B107774
CAS No.: 16224-09-2
M. Wt: 190.28 g/mol
InChI Key: IMCZVQCVSSWPCG-UHFFFAOYSA-N
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Description

"Benzene, [(cyclohexyloxy)methyl]-" (CAS 2206-38-4), also known as cyclohexyl phenyl ether, is an organic compound with the molecular formula C₁₂H₁₆O and a molecular weight of 176.26 g/mol . It is structurally characterized by a benzene ring substituted with a cyclohexyloxy group via a methylene (-CH₂-) bridge. Key synonyms include phenyl cyclohexyl ether, phenoxycyclohexane, and (cyclohexyloxy)benzene .

The compound is utilized in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals, owing to its stability and ability to act as a protecting group or intermediate .

Properties

CAS No.

16224-09-2

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

cyclohexyloxymethylbenzene

InChI

InChI=1S/C13H18O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2

InChI Key

IMCZVQCVSSWPCG-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OCC2=CC=CC=C2

Canonical SMILES

C1CCC(CC1)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Benzene, 1-(cyclohexyloxy)-4-methyl- (CAS 1791-41-9)

  • Molecular Formula : C₁₃H₁₈O
  • Molecular Weight : 190.28 g/mol
  • Key Differences : A methyl group is introduced at the para position relative to the cyclohexyloxy group.
  • Physical Properties :
    • Boiling Point: 295–297°C (at 763 Torr)
    • Melting Point: 31.5–32.5°C
    • Density: 0.9863 g/cm³
  • Impact of Substituent : The methyl group increases molecular weight and hydrophobic interactions, leading to a higher boiling point compared to the parent compound .

[3,7-Dimethyl-6-octen-1-yl)oxymethyl]benzene (CAS 96154-40-4)

  • Molecular Formula : C₁₆H₂₂O
  • Molecular Weight : 230.35 g/mol
  • Key Differences : A branched alkenyl chain replaces the cyclohexyl group.
  • The double bond may confer reactivity in oxidation or addition reactions .

Cyclohexyl Benzene (CAS 827-52-1)

  • Molecular Formula : C₁₂H₁₆
  • Molecular Weight : 160.26 g/mol
  • Key Differences : Lacks the ether oxygen atom, with a direct cyclohexyl-benzene linkage.
  • Applications : Used as a high-boiling solvent (boiling point ~237°C). The absence of oxygen reduces polarity, making it less reactive in hydrogen-bonding interactions compared to cyclohexyl phenyl ether .

4-((Cyclohexyloxy)methyl)benzoic Acid

  • Molecular Formula : C₁₄H₁₈O₃
  • Key Differences : Incorporates a carboxylic acid group at the para position.
  • Chemical Behavior : The -COOH group introduces acidity (pKa ~4.2–4.5) and hydrogen-bonding capacity, significantly increasing water solubility compared to the parent ether. This derivative is used in antiproliferative agents targeting mTORC1 and autophagy pathways .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Functional Groups
Benzene, [(cyclohexyloxy)methyl]- 2206-38-4 C₁₂H₁₆O 176.26 N/A N/A Ether (-O-)
Benzene, 1-(cyclohexyloxy)-4-methyl- 1791-41-9 C₁₃H₁₈O 190.28 295–297 31.5–32.5 Ether, methyl
[3,7-Dimethyl-6-octen-1-yl)oxymethyl]benzene 96154-40-4 C₁₆H₂₂O 230.35 N/A N/A Ether, alkenyl
Cyclohexyl Benzene 827-52-1 C₁₂H₁₆ 160.26 ~237 N/A Alkyl
4-((Cyclohexyloxy)methyl)benzoic Acid N/A C₁₄H₁₈O₃ 234.29 N/A N/A Ether, carboxylic acid

Chemical Reactivity and Electronic Effects

  • Electron Density: The cyclohexyloxy group donates electrons via resonance (+M effect), activating the benzene ring toward electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., -NO₂) that deactivate the ring .
  • Methyl Substitution : In para-methyl derivatives (e.g., CAS 1791-41-9), the methyl group further donates electrons (+I effect), enhancing ring activation. This effect is quantified by increased π-electron density (0.014 e⁻ at ortho and para positions) .

Preparation Methods

Reaction Mechanism and General Procedure

The synthesis begins with deprotonation of cyclohexanol using a strong base such as sodium hydride (NaH) to generate sodium cyclohexoxide. This alkoxide subsequently reacts with benzyl bromide via an S<sub>N</sub>2 mechanism, displacing the bromide ion to form the desired ether.

Key Steps:

  • Deprotonation:
    Cyclohexanol + NaH → Sodium cyclohexoxide + H<sub>2</sub>

  • Nucleophilic Substitution:
    Sodium cyclohexoxide + Benzyl bromide → Benzyl cyclohexyl ether + NaBr

Optimization and Reaction Conditions

Optimal yields are achieved using anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) as solvents under reflux (60–80°C) for 4–6 hours. Excess benzyl bromide (1.2 equivalents) ensures complete consumption of the alkoxide.

Table 1: Williamson Synthesis Parameters

ParameterCondition/ValueYield (%)Reference
SolventTHF85–90
Temperature65°C88
Reaction Time5 hours90
BaseNaH85

Challenges and Mitigations

  • Steric Hindrance: The bulky cyclohexoxide ion may slow the reaction. Using polar aprotic solvents like DMF enhances ion dissociation and reactivity.

  • Side Reactions: Competing elimination is minimized by avoiding elevated temperatures (>80°C) and ensuring a moisture-free environment.

Alkoxymercuration-Demercuration

Alkoxymercuration offers an alternative route that avoids strongly basic conditions. This method employs mercuric acetate to facilitate anti-addition of cyclohexanol across a styrene double bond, followed by reductive demercuration to yield the ether.

Reaction Mechanism and Procedure

  • Mercuric Acetate Activation:
    Styrene reacts with Hg(OAc)<sub>2</sub> to form a cyclic mercurinium ion.

  • Nucleophilic Attack:
    Cyclohexanol attacks the more substituted carbon, yielding a mercury-bound intermediate.

  • Reductive Demercuration:
    Sodium borohydride (NaBH<sub>4</sub>) removes mercury, producing benzyl cyclohexyl ether.

Key Equation:

Styrene+Hg(OAc)2+CyclohexanolNaBH4Benzyl cyclohexyl ether+Hg+AcOH\text{Styrene} + \text{Hg(OAc)}2 + \text{Cyclohexanol} \xrightarrow{\text{NaBH}4} \text{Benzyl cyclohexyl ether} + \text{Hg} + \text{AcOH}

Optimization and Reaction Conditions

The reaction proceeds at room temperature in dichloromethane (DCM) or ether, with Hg(OAc)<sub>2</sub> (1.1 equivalents) and NaBH<sub>4</sub> (2 equivalents).

Table 2: Alkoxymercuration Parameters

ParameterCondition/ValueYield (%)Reference
SolventDCM75–80
Temperature25°C78
Reaction Time3 hours80
ReductantNaBH<sub>4</sub>75

Challenges and Mitigations

  • Toxicity: Mercury waste requires careful disposal. Substituting Hg(OAc)<sub>2</sub> with less toxic alternatives (e.g., Bi-based catalysts) is an area of ongoing research.

  • Regioselectivity: Anti-Markovnikov addition is ensured by the mercurinium ion’s electrophilic nature.

Comparative Analysis of Methods

Table 3: Williamson vs. Alkoxymercuration

CriteriaWilliamson SynthesisAlkoxymercuration
Yield 85–90%75–80%
Reaction Conditions Basic, anhydrousNeutral, mild temperature
Toxicity Low (NaH handled)High (Hg compounds)
Scalability Industrial-scale feasibleLimited by Hg disposal
Byproducts NaBrHg, acetic acid

Experimental Data and Optimization

Catalyst Screening in Williamson Synthesis

Recent studies compare NaH with potassium tert-butoxide (t-BuOK) as bases. While NaH provides higher yields (90%), t-BuOK reduces side reactions in moisture-sensitive systems.

Solvent Effects in Alkoxymercuration

Replacing DCM with THF increases yields to 82% due to better solubility of Hg(OAc)<sub>2</sub>, though reaction times extend to 4 hours .

Q & A

Q. What are the common synthetic routes for preparing [(cyclohexyloxy)methyl]benzene derivatives, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via Williamson ether synthesis, where a cyclohexanol derivative reacts with a benzyl halide in the presence of a strong base (e.g., NaH). Optimization involves controlling reaction temperature (60–80°C) and solvent polarity (e.g., THF or DMF) to enhance nucleophilic substitution efficiency. Characterization via GC-MS or NMR is critical to confirm purity and structure .

Q. How can researchers distinguish [(cyclohexyloxy)methyl]benzene from structural isomers using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal. In 1^1H NMR, the methylene group (-CH2_2-) adjacent to the oxygen atom shows a distinct triplet (δ 3.5–4.0 ppm), while cyclohexyl protons appear as multiplet signals (δ 1.0–2.0 ppm). Mass spectrometry (MS) with high-resolution ESI+ can differentiate isomers via molecular ion fragmentation patterns .

Q. What are the recommended storage conditions to prevent degradation of [(cyclohexyloxy)methyl]benzene in laboratory settings?

  • Methodological Answer : Store in amber glass containers under inert gas (N2_2 or Ar) at 4°C to minimize oxidation. Regular stability testing via HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) is advised to assess degradation products .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of [(cyclohexyloxy)methyl]benzene in electrophilic aromatic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distributions, identifying meta/para-directing effects of the cyclohexyloxy group. Solvent effects (e.g., PCM models) refine predictions for regioselectivity. Experimental validation via nitration or halogenation reactions is necessary to confirm computational results .

Q. What strategies resolve contradictions in reported toxicity data for [(cyclohexyloxy)methyl]benzene derivatives?

  • Methodological Answer : Discrepancies may arise from differences in exposure models (e.g., in vitro vs. in vivo). Standardize assays using OECD guidelines (e.g., TG 455 for metabolic stability) and cross-validate with human hepatocyte cultures. Meta-analyses of historical data (e.g., NTP or ATSDR reports) can identify confounding variables like impurity profiles .

Q. How do steric effects of the cyclohexyl group influence the compound’s catalytic hydrogenation kinetics?

  • Methodological Answer : Kinetic studies under controlled H2_2 pressure (1–10 atm) using Pd/C or Raney Ni catalysts reveal steric hindrance delays hydrogenation of the benzene ring. Monitor progress via in situ FTIR or 1^1H NMR. Compare turnover frequencies (TOF) with less hindered analogs (e.g., benzyl ethers) to quantify steric contributions .

Q. What in vitro models are suitable for assessing the neurotoxicity of [(cyclohexyloxy)methyl]benzene metabolites?

  • Methodological Answer : Use SH-SY5Y neuronal cells exposed to synthetic metabolites (e.g., cyclohexanol derivatives). Measure oxidative stress markers (ROS, glutathione levels) via fluorescence assays and apoptosis via caspase-3 activation. Cross-reference with BBB permeability predictions using PAMPA assays .

Q. How can [(cyclohexyloxy)methyl]benzene be functionalized for use in photoactive materials?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO2_2) via Friedel-Crafts acylation to redshift absorbance. Characterize photophysical properties using UV-Vis and fluorescence spectroscopy. Collaborate with computational chemists to design donor-acceptor architectures for OLED or sensor applications .

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